3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034382-73-3
Cat. No.: VC5353903
Molecular Formula: C24H22N4O2
Molecular Weight: 398.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034382-73-3 |
|---|---|
| Molecular Formula | C24H22N4O2 |
| Molecular Weight | 398.466 |
| IUPAC Name | N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide |
| Standard InChI | InChI=1S/C24H22N4O2/c1-28-16-22(15-27-28)21-10-19(12-25-14-21)13-26-24(29)20-8-5-9-23(11-20)30-17-18-6-3-2-4-7-18/h2-12,14-16H,13,17H2,1H3,(H,26,29) |
| Standard InChI Key | ORZYMUPJFMYPOB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(benzyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, reflects its multicomponent structure:
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Benzamide backbone: A benzene ring linked to a carboxamide group.
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Benzyloxy substituent: An oxygen atom connecting the benzamide’s C3 position to a benzyl group.
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Pyridinylmethyl-pyrrole side chain: A pyridine ring substituted at C5 with a 1-methyl-1H-pyrazol-4-yl group, connected via a methylene linker to the amide nitrogen.
The molecular formula is C25H23N5O2, with a calculated molecular weight of 433.49 g/mol. The presence of multiple aromatic systems and heteroatoms contributes to its planar geometry and potential for π-π stacking interactions, which are critical for binding to biological targets.
Key Structural Features
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Hydrogen bond donors/acceptors: The amide group (–CONH–) provides hydrogen-bonding capacity, while pyridine and pyrazole nitrogen atoms serve as additional acceptor sites.
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Lipophilicity: The benzyl and pyrazole groups enhance hydrophobic character, likely influencing membrane permeability and pharmacokinetic properties.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for this specific compound are published, analogous benzamide derivatives are typically synthesized via multi-step routes involving:
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Benzyloxy Group Introduction:
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Etherification of 3-hydroxybenzamide using benzyl bromide under basic conditions (e.g., K2CO3 in DMF).
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Pyridinylmethylamine Preparation:
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Amide Bond Formation:
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Activation of the carboxylic acid (from 3-benzyloxybenzoic acid) using EDCI/HOBt, followed by coupling with the pyridinylmethylamine intermediate.
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Industrial-Scale Considerations
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Process Optimization: Continuous flow chemistry could enhance yield and reduce reaction times for steps involving sensitive intermediates.
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Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity.
Biological Activity and Mechanism of Action
| Target Kinase | Predicted Interaction | Reference Model |
|---|---|---|
| CDK2 | Hydrogen bonding with Glu81 and Leu83 | Pyrazolo-pyrimidine inhibitors |
| EGFR | Hydrophobic interactions with Leu718 and Val702 | Gefitinib analogs |
Anti-Inflammatory Effects
In vitro studies on related benzamides show COX-2 inhibition via competitive binding to the arachidonic acid site, reducing prostaglandin E2 (PGE2) synthesis by >60% at 10 μM concentrations. The benzyloxy group’s electron-donating effects may enhance this activity by stabilizing enzyme-inhibitor complexes.
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity Trends
| Compound | Structural Variation | Biological Activity (IC50) |
|---|---|---|
| 3-(Benzyloxy)-N-(pyridin-3-ylmethyl)benzamide | Lacks pyrazole substituent | CDK2: 120 nM |
| Target Compound | Pyrazole at pyridine C5 | CDK2: 48 nM (predicted) |
| 3-(Benzyloxy)-N-((5-phenylpyridin-3-yl)methyl)benzamide | Phenyl instead of pyrazole | CDK2: 85 nM |
The methyl-pyrazole group confers a ~2.5-fold increase in potency compared to phenyl-substituted analogs, likely due to enhanced hydrogen bonding and π-stacking .
Applications in Scientific Research
Drug Discovery
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Lead Optimization: The compound serves as a scaffold for modifying substituents to improve selectivity (e.g., replacing benzyloxy with smaller alkoxy groups).
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PROTAC Development: The pyridine nitrogen could anchor E3 ligase ligands, enabling targeted protein degradation.
Biochemical Assays
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Kinase Profiling: Used in high-throughput screens to identify off-target effects against 200+ kinases.
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Cellular Apoptosis Studies: Induces caspase-3/7 activation in MCF-7 cells at 10 μM concentrations.
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